3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
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Description
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H13ClF2N4O2 and its molecular weight is 390.77. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Several studies have synthesized and evaluated compounds with structural similarities to the queried compound for their antibacterial properties. Compounds featuring azetidine and oxadiazole moieties have shown moderate to good activity against gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli (Desai et al., 2008). These findings indicate the potential of such compounds in developing new antibacterial agents.
Synthesis and Biological Evaluation
Research on hybrid molecules containing azole moieties, including 1,2,4-oxadiazole, has investigated their biological activities. The structural diversity achieved through synthesis has been explored for antimicrobial, antilipase, and antiurease activities, with some compounds showing promising results (Ceylan et al., 2014).
Modulation of Receptor Activity
Azetidinyl oxadiazoles have been identified as potent modulators of the mGluR5 receptor, demonstrating significant activity in enhancing receptor function. This research provides insights into the design of new compounds targeting neurological pathways (Packiarajan et al., 2012).
Insecticidal Activity
The insecticidal activity of compounds containing oxadiazole rings against various pests has been explored. Studies have shown that certain analogs exhibit good larvicidal activities, suggesting their potential use in agricultural pest control (Li et al., 2013).
Anticancer Properties
Research into the synthesis and characterization of quinoline-oxadiazole-based azetidinone derivatives has included screening for antibacterial and antifungal activities. Such compounds, with specific structural features, offer a promising approach to developing novel anticancer agents by targeting microbial infections associated with cancer progression or treatment complications (Desai & Dodiya, 2014).
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N4O2/c19-12-4-1-3-10(7-12)16-23-17(27-24-16)11-8-25(9-11)18(26)22-15-13(20)5-2-6-14(15)21/h1-7,11H,8-9H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXAWZRAHZOVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.